Cinnarizine

Description

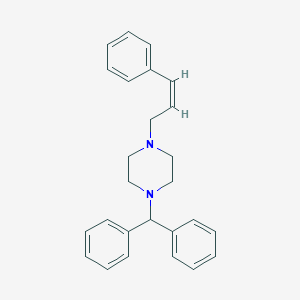

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7002-58-6 (di-hydrochloride) | |

| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80859311 | |

| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16699-20-0, 298-57-7 | |

| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnarizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinnarizine's Dual-Action Mechanism on Vestibular Hair Cells: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular and cellular mechanisms by which cinnarizine exerts its effects on vestibular hair cells, targeting researchers, scientists, and professionals in drug development. The document synthesizes current experimental findings, detailing the drug's interaction with key ion channels that modulate hair cell excitability and neurotransmitter release.

Core Mechanism of Action

This compound's therapeutic effects in vestibular disorders are primarily attributed to its dual inhibitory action on two critical types of ion channels in vestibular hair cells: L-type voltage-gated calcium channels (Ca_v_1.3) and pressure-dependent potassium channels.[1][2][3] This multifaceted mechanism allows this compound to effectively dampen the over-reactivity of vestibular hair cells that leads to symptoms of vertigo and motion sickness.[2][4]

Inhibition of L-type Voltage-Gated Calcium Channels

At higher concentrations, this compound directly blocks L-type voltage-gated calcium channels in type II vestibular hair cells.[4][5] These channels are crucial for the influx of calcium that triggers the release of neurotransmitters to the vestibular nerve.[5] By inhibiting these channels, this compound reduces calcium entry, thereby decreasing neurotransmitter release and dampening the signal transmission from the vestibular apparatus to the brain.[4][5]

Inhibition of Pressure-Dependent Potassium Currents

At pharmacologically relevant concentrations (0.3–0.5 μM), a more prominent mechanism of this compound is the inhibition of pressure-dependent potassium (K+) currents.[1][2][4] These potassium currents are activated by increases in hydrostatic pressure within the inner ear, a condition thought to contribute to vestibular vertigo, particularly in disorders like Meniere's disease.[6] Inhibition of these K+ currents by this compound leads to depolarization of the hair cell membrane. This depolarization, in turn, increases the voltage-dependent activation of calcium channels, paradoxically enhancing neurotransmitter release under conditions of elevated pressure.[1][6] This seemingly contradictory effect is thought to normalize the pathological signaling caused by pressure changes.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from electrophysiological studies on the effects of this compound on vestibular hair cells.

| Parameter | Value | Cell Type | Species | Reference |

| IC50 for L-type Ca2+ Current Inhibition | 1.5 µM | Type II Vestibular Hair Cell | Guinea Pig | [5] |

| Concentration for >80% Block of L-type Ca2+ Current | 10 µM | Type II Vestibular Hair Cell | Guinea Pig | [5] |

Table 1: Inhibition of L-type Voltage-Gated Calcium Channels by this compound

| Parameter | Concentration Range | Effect | Cell Type | Species | Reference |

| Inhibition of Pressure-Dependent K+ Currents | 0.05 - 3 µM | Concentration-dependent reversal of the depressing effects of increased hydrostatic pressure on voltage responses. | Type II Vestibular Hair Cell | Guinea Pig | [6] |

| Concentration with No Direct Inhibition of Ca2+ Currents | ≤ 0.5 µM | - | Type II Vestibular Hair Cell | Guinea Pig | [6] |

Table 2: Modulation of Pressure-Dependent Potassium Currents by this compound

Experimental Protocols

The primary experimental technique used to elucidate the mechanism of action of this compound on vestibular hair cells is whole-cell patch-clamp electrophysiology performed on acutely isolated vestibular hair cells from guinea pigs.[5][6][7]

Vestibular Hair Cell Isolation

-

Tissue Dissection: The vestibular sensory epithelia (cristae ampullares and utricles) are dissected from the inner ears of guinea pigs.[5]

-

Enzymatic Digestion: The tissue is treated with enzymes such as collagenase to dissociate individual hair cells.

-

Mechanical Dissociation: Gentle mechanical trituration is used to free the hair cells from the gelatinous otolithic membrane and surrounding supporting cells.[5]

-

Cell Plating: Isolated hair cells are allowed to settle in a recording chamber on a glass coverslip.

Whole-Cell Patch-Clamp Recording

-

External Solution (Artificial Cerebrospinal Fluid - aCSF): The composition is designed to mimic the extracellular environment of the hair cells. A typical aCSF contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 – 5% CO2 to maintain a physiological pH.

-

Internal (Pipette) Solution: This solution mimics the intracellular environment of the hair cell. A typical composition for recording potassium currents is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH. For recording calcium currents, a cesium-based internal solution is often used to block potassium channels, and a calcium indicator may be included.

-

Electrode Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the membrane of a hair cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ). Further suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.

Specific Protocols for Ion Channel Characterization

-

L-type Calcium Current (I_Ca,L_) Recording:

-

Voltage Protocol: To elicit I_Ca,L_, cells are held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed state. Depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) are then applied to activate the channels.

-

Pharmacological Isolation: Potassium channel blockers (e.g., tetraethylammonium, 4-aminopyridine) and sodium channel blockers (e.g., tetrodotoxin) are often included in the external solution to isolate the calcium currents.

-

-

Pressure-Dependent Potassium Current (I_K,p_) Recording:

-

Application of Hydrostatic Pressure: Hydrostatic pressure is applied to the recording chamber, often by raising the level of the external solution in the perfusion system by a known height (e.g., 0.2 to 0.5 cm H₂O).[7] Alternatively, pressure can be applied via the patch pipette using a syringe.

-

Voltage Protocol: Similar voltage-step protocols as for other potassium currents are used to measure the current-voltage relationship of I_K,p_.

-

Measurement of Transmitter Release: Changes in cell capacitance are measured as an indicator of exocytosis and neurotransmitter release.[6]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound in vestibular hair cells.

Caption: this compound's direct blockade of L-type calcium channels.

Caption: this compound's modulation of pressure-dependent potassium channels.

Caption: Workflow for patch-clamp analysis of this compound's effects.

References

- 1. This compound: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Electrophysiological properties of vestibular hair cells isolated from human crista - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Inhibition of voltage-gated calcium currents in type II vestibular hair cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological modulation of transmitter release by inhibition of pressure-dependent potassium currents in vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on calcium and pressure-dependent potassium currents in guinea pig vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape: A Technical Guide to the Molecular Interactions of Cinnarizine Beyond Calcium Channels

For Immediate Release

[City, State] – December 13, 2025 – Known primarily for its role as a calcium channel blocker in the management of vertigo and motion sickness, the diphenylmethylpiperazine derivative, Cinnarizine, possesses a complex pharmacological profile extending to a variety of other molecular targets. This technical guide offers an in-depth exploration of these non-calcium channel interactions, providing researchers, scientists, and drug development professionals with a comprehensive overview of this compound's multifaceted mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of this versatile compound.

Executive Summary

While the therapeutic efficacy of this compound is largely attributed to its inhibition of L-type and T-type voltage-gated calcium channels, a growing body of evidence reveals its significant activity at several other key physiological receptors.[1][2] This promiscuity contributes to both its broad therapeutic applications and its potential side-effect profile. This guide focuses on the characterization of this compound's interactions with histamine H1 receptors, dopamine D2 receptors, muscarinic acetylcholine receptors, and the intracellular calcium sensor, calmodulin. By presenting available quantitative binding data and outlining the methodologies to determine these interactions, we aim to provide a valuable resource for the scientific community engaged in drug discovery and development.

Quantitative Binding Profile of this compound

The affinity of this compound for its various molecular targets has been determined through a range of in vitro assays. The following table summarizes the available quantitative data, offering a comparative look at its binding profile. It is important to note that these values can vary depending on the experimental conditions, tissue type, and specific assay used.

| Target | Parameter | Value | Species/Tissue | Reference |

| Voltage-Gated Calcium Channels | ||||

| L-type | IC50 | 1.5 µM | Guinea pig vestibular hair cells | N/A |

| T-type | Ki | 22 nM | Not specified | [3] |

| Smooth Muscle Contraction Inhibition | IC50 | 60 mM | Not specified | [3][4] |

| Dopamine Receptors | ||||

| D2 | Affinity (in vivo) | Reduced binding potential by 14-63% | Human striatum | [5] |

| Other Targets | ||||

| Histamine H1 Receptor | Antagonist | Data not consistently reported | Not specified | [1][2] |

| Muscarinic Acetylcholine Receptor | Antagonist | Data not consistently reported | Not specified | [1][2][6] |

| Serotonin 5-HT2 Receptor | Antagonist | Data not consistently reported | Not specified | [7] |

| Calmodulin | Binds | Data not consistently reported | Not specified | [8] |

Key Molecular Targets and Signaling Pathways

This compound's interaction with its non-calcium channel targets modulates several critical intracellular signaling pathways. The following sections detail these interactions and are accompanied by diagrams generated using the DOT language to visually represent the molecular cascades.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound competitively antagonizes the histamine H1 receptor.[2][9] This Gq-coupled receptor, upon activation by histamine, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This compound's blockade of the H1 receptor mitigates these downstream effects, which is the basis for its antiemetic and anti-allergic properties.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - MEpedia [me-pedia.org]

- 5. D2 receptor blockade by flunarizine and this compound explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

The Dichotomous Pharmacodynamics of Cinnarizine in Central and Peripheral Vertigo: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex pharmacodynamics of cinnarizine, a widely prescribed anti-vertigo medication. It aims to elucidate the nuanced mechanisms of action that differentiate its therapeutic effects on central versus peripheral vestibular disorders. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document serves as a comprehensive resource for professionals in the fields of pharmacology and neuroscience.

Introduction: The Dual Challenge of Vertigo

Vertigo, the sensation of spinning or illusory movement, can originate from a dysfunction in the peripheral vestibular system, located in the inner ear, or from the central vestibular pathways within the brain and brainstem. This compound, a piperazine derivative, has demonstrated efficacy in treating both forms of this debilitating condition.[1] Its therapeutic versatility stems from a multimodal mechanism of action, engaging multiple molecular targets in both the peripheral and central nervous systems.[1][2] This guide will dissect these mechanisms to provide a clearer understanding of this compound's role in vestibular medicine.

Quantitative Pharmacodynamics of this compound

Table 1: this compound Binding Affinities (K_i_)

| Target | K_i_ (nM) | Receptor Type | Reference |

| Dopamine D2 Receptor | 13.2 | G_i_-protein coupled receptor | [3] |

| T-type Voltage-Gated Calcium Channel | 22 | Ion Channel | [4] |

| Histamine H1 Receptor | Not consistently reported | G_q_-protein coupled receptor | [3][5][6] |

| Muscarinic Acetylcholine Receptors | Not reported | G-protein coupled receptor | [5][7] |

Table 2: this compound Inhibitory Concentrations (IC_50_)

| Target/Process | IC_50_ | Notes | Reference |

| Voltage-gated calcium currents (vestibular hair cells) | 1.5 µM | Inhibition of L-type calcium currents | [8] |

| Smooth muscle contraction | 60 µM | [4][5] |

Signaling Pathways and Mechanisms of Action

This compound's effects on vertigo are mediated through several key signaling pathways. Its antagonism of histamine H1 and dopamine D2 receptors, along with its blockade of voltage-gated calcium channels, collectively contribute to its therapeutic efficacy.

Peripheral Vestibular System

In the peripheral vestibular system, this compound primarily targets the vestibular hair cells of the inner ear.[1][9]

-

L-type Calcium Channel Blockade: this compound inhibits L-type voltage-gated calcium channels in vestibular hair cells.[1] This action reduces the influx of calcium, which is a critical step in the mechano-electrical transduction of head movement signals and subsequent neurotransmitter release. By dampening this process, this compound reduces the excitability of the vestibular labyrinth, thereby alleviating symptoms of peripheral vertigo.[2]

Central Nervous System

This compound readily crosses the blood-brain barrier and exerts its effects on the central vestibular nuclei and other associated brainstem centers.[1][2]

-

Histamine H1 Receptor Antagonism: Histamine is an excitatory neurotransmitter in the vestibular nuclei. By blocking H1 receptors, which are coupled to G_q_ proteins and the phospholipase C pathway, this compound reduces neuronal firing in these central vestibular processing centers.[2][5] This central dampening effect is crucial for managing vertigo of both central and peripheral origin.

-

Dopamine D2 Receptor Antagonism: Dopamine also plays a role in modulating neurotransmission within the central vestibular system. This compound's antagonism of D2 receptors, which are coupled to inhibitory G_i_ proteins, can influence vestibular compensation and reduce nausea associated with vertigo. However, this D2 blockade is also linked to the potential for extrapyramidal side effects.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (K_i_) of this compound for its target receptors.

-

Objective: To quantify the affinity of this compound for a specific receptor (e.g., dopamine D2 or histamine H1).

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors, [³H]-pyrilamine for H1 receptors).

-

Unlabeled this compound at various concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound or buffer.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC_50_ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology of Vestibular Hair Cells

This technique allows for the direct measurement of ion channel activity in individual vestibular hair cells.

-

Objective: To characterize the effect of this compound on voltage-gated calcium currents in vestibular hair cells.

-

Materials:

-

Isolated vestibular hair cells from an appropriate animal model (e.g., guinea pig, mouse).

-

Glass micropipettes (recording electrodes).

-

Micromanipulator.

-

Patch-clamp amplifier and data acquisition system.

-

Extracellular and intracellular recording solutions.

-

This compound solution.

-

-

Procedure:

-

Isolate vestibular hair cells from the inner ear tissue.

-

Place the isolated cells in a recording chamber on the stage of a microscope.

-

Fabricate a glass micropipette with a tip diameter of approximately 1-2 µm and fill it with the intracellular solution.

-

Under microscopic guidance, use a micromanipulator to bring the micropipette into contact with the membrane of a hair cell.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.

-

Clamp the membrane potential at a holding potential where voltage-gated calcium channels are closed.

-

Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting currents.

-

Perfuse the recording chamber with a solution containing this compound at a known concentration.

-

Repeat the voltage-step protocol and record the calcium currents in the presence of the drug.

-

Analyze the data to determine the extent of current inhibition by this compound and calculate the IC_50_ value.

-

In Vivo Models of Vertigo and Vestibular Function Assessment

Animal models are essential for studying the effects of this compound on vestibular function in a physiological context.

-

Models of Peripheral Vertigo:

-

Chemical Labyrinthectomy: Unilateral injection of an ototoxic substance (e.g., arsanilate) into the middle ear to induce vestibular damage.

-

Surgical Labyrinthectomy: Surgical removal of the vestibular end organs.

-

-

Models of Central Vertigo:

-

Vestibular Nucleus Lesion: Chemical or electrolytic lesion of the vestibular nuclei.

-

Vertebrobasilar Insufficiency Models: Ligation of arteries supplying the brainstem to mimic vascular vertigo.

-

-

Assessment of Vestibular Function:

-

Caloric Irrigation:

-

Anesthetize the animal and place it in a stereotaxic frame with the head positioned to bring the horizontal semicircular canal into the vertical plane.

-

Gently irrigate the external auditory canal with a small volume of cold or warm water for a defined period.

-

Record the resulting nystagmus (involuntary eye movements) using video-oculography or electrodes placed around the eyes.

-

Administer this compound and repeat the caloric stimulation to assess the drug's effect on the vestibulo-ocular reflex.

-

-

Electronystagmography (ENG) in Clinical Trials:

-

The human subject is seated in a reclining chair in a darkened room.

-

Electrodes are placed around the eyes to record eye movements.

-

A series of tests are performed, including tracking moving lights and positional changes.

-

For the caloric test, each ear is irrigated with warm and cool air or water for a set duration.

-

The electrical activity corresponding to the nystagmus is recorded and analyzed to assess the function of the vestibular system.

-

-

Conclusion: A Multifaceted Approach to a Complex Condition

This compound's efficacy in treating both central and peripheral vertigo is a direct result of its multifaceted pharmacodynamic profile. Its ability to modulate peripheral vestibular input through calcium channel blockade in hair cells, combined with its central suppression of vestibular processing via H1 and D2 receptor antagonism, provides a comprehensive therapeutic strategy. The quantitative data and experimental protocols outlined in this guide offer a framework for further research into the nuanced actions of this compound and the development of more targeted therapies for vestibular disorders. A deeper understanding of the relative contributions of each of this compound's molecular interactions will be crucial in optimizing treatment and minimizing side effects for patients suffering from vertigo.

References

- 1. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. SMPDB [smpdb.ca]

- 4. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. This compound: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.tocris.com [resources.tocris.com]

In-Depth Technical Guide: Investigating the Antihistaminic Properties of Cinnarizine In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnarizine, a first-generation antihistamine, is a piperazine derivative with a well-established role in the management of vertigo, motion sickness, and other vestibular disorders.[1][2] Its therapeutic effects are attributed to a multimodal mechanism of action, which includes antagonism of histamine H1 receptors, blockade of L- and T-type voltage-gated calcium channels, and interactions with dopamine D2 and muscarinic acetylcholine receptors.[1] This technical guide provides a comprehensive overview of the in-vitro methodologies used to investigate the antihistaminic properties of this compound, focusing on its interaction with the histamine H1 receptor and its subsequent effects on cellular signaling pathways. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes key pathways and workflows to support further research and drug development efforts in this area.

Mechanism of Action: H1 Receptor Antagonism

This compound functions as an antagonist at the histamine H1 receptor.[3] By binding to this receptor, it competitively inhibits the action of histamine, a key mediator in allergic and inflammatory responses.[3] This antagonism prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins.[4] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a cellular response.[4]

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for the histamine H1 receptor is a critical parameter in understanding its potency. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. While comprehensive and directly comparable Ki or IC50 values for this compound at the H1 receptor are not consistently reported across single studies, the available data from various in-vitro assays are summarized below. It is important to note that these values can vary based on the specific experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition.

| Target Receptor | Ligand Type | Parameter | Value | Species/System |

| Histamine H1 | Antagonist | Ki | Data not consistently reported in single studies | Varies |

| Histamine H1 | Antagonist | IC50 | Data not consistently reported in single studies | Varies |

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki and/or IC50 value of this compound for the histamine H1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the H1 receptor (e.g., guinea pig cerebellum or lung)

-

Radioligand (e.g., [3H]mepyramine)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled H1 antagonist).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Mast Cell Degranulation Assay

This assay assesses the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

Objective: To determine the effect of this compound on mast cell degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3 cells) or primary mast cells

-

Cell culture medium

-

Degranulation stimulus (e.g., compound 48/80, calcium ionophore A23187, or antigen for IgE-sensitized cells)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., Tyrode's buffer)

-

Substrate for measuring released enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase)

-

Stop solution (e.g., sodium carbonate)

-

Microplate reader

Procedure:

-

Cell Culture: Culture mast cells under appropriate conditions.

-

Sensitization (if applicable): For antigen-induced degranulation, sensitize the cells with IgE overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Stimulation: Add the degranulation stimulus to the cells and incubate for a set period (e.g., 30-60 minutes) at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

Enzyme Assay: Add the substrate for the released enzyme (e.g., β-hexosaminidase) to the supernatant and incubate.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of degranulation inhibition by comparing the enzyme activity in this compound-treated samples to the stimulated and unstimulated controls.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells following stimulation.

Objective: To quantify the inhibitory effect of this compound on histamine release.

Materials:

-

Mast cells

-

Stimulating agent

-

This compound solutions

-

Reagents for histamine quantification (e.g., ELISA kit or HPLC with fluorescence detection)

Procedure:

-

Cell Preparation and Treatment: Prepare and treat mast cells with this compound as described in the mast cell degranulation assay.

-

Stimulation and Sample Collection: Stimulate the cells and collect the supernatant.

-

Histamine Quantification: Measure the histamine concentration in the supernatant using a commercially available ELISA kit or by derivatization followed by HPLC analysis.

-

Data Analysis: Calculate the percentage of histamine release inhibition by comparing the histamine levels in this compound-treated samples to controls.

Histamine-Induced Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by histamine.

Objective: To assess the functional antagonism of the H1 receptor by this compound.

Materials:

-

Cells expressing the H1 receptor (e.g., CHO cells, C6-glioma cells, or astrocytoma 1321N1 cells)[5]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Histamine solution

-

This compound solutions

-

Fluorescence plate reader or microscope with imaging capabilities

Procedure:

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Treatment: Incubate the cells with varying concentrations of this compound.

-

Stimulation: Add histamine to the cells to induce calcium mobilization.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: Quantify the inhibition of the histamine-induced calcium response by this compound.

Signaling Pathways

Conclusion

The in-vitro investigation of this compound's antihistaminic properties is crucial for a comprehensive understanding of its pharmacological profile. The methodologies outlined in this guide, including radioligand binding assays, mast cell degranulation and histamine release assays, and calcium mobilization studies, provide a robust framework for characterizing its H1 receptor antagonism and downstream functional effects. While a definitive and universally cited Ki or IC50 value for this compound at the H1 receptor remains elusive in readily available literature, the qualitative and semi-quantitative data consistently support its role as an H1 antagonist. Further standardized in-vitro studies are warranted to establish a more precise quantitative profile of this compound's interaction with the histamine H1 receptor, which will be invaluable for future drug development and comparative pharmacological assessments.

References

- 1. This compound: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors: a relationship between its sensitivity and the density of H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnarizine's Impact on Cerebral Blood Flow and Microcirculation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnarizine is a piperazine derivative recognized for its multifaceted pharmacological profile, which includes antihistaminic, sedative, and, most notably, calcium channel-blocking activities.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its subsequent effects on cerebral blood flow and microcirculation. By selectively inhibiting the influx of calcium into vascular smooth muscle cells and red blood cells, this compound induces cerebral vasodilation, enhances red blood cell deformability, and reduces blood viscosity.[3][4][5] These rheological and vasodilatory effects collectively contribute to improved perfusion of cerebral tissues, which underpins its therapeutic application in cerebrovascular and vestibular disorders. This document synthesizes quantitative data from preclinical and clinical studies, details key experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound's primary pharmacological activity stems from its ability to act as a selective antagonist of voltage-gated calcium channels. It demonstrates a preference for T-type and L-type calcium channels, particularly within the vascular smooth muscle of cerebral arteries.[4][6]

-

Vasodilation: By blocking the influx of extracellular Ca²⁺ into vascular smooth muscle cells, this compound inhibits the calcium-dependent signaling cascade required for vasoconstriction.[1][4] This leads to the relaxation of the vessel walls, resulting in vasodilation and a subsequent increase in cerebral blood flow.[7][8] this compound is often described as an "anti-vasoconstrictor" because it selectively inhibits contractions stimulated by various spasmogens without affecting the intrinsic myogenic tone of the vessels.[4]

-

Hemorheological Effects: this compound also blocks calcium influx into red blood cells.[3][4] This action is crucial as it increases the elasticity and flexibility of the erythrocyte cell wall.[3] The enhanced deformability of red blood cells allows them to traverse narrow capillaries more efficiently, thereby improving microcirculation. This effect, combined with a demonstrated reduction in whole-blood viscosity, further alleviates ischemic conditions in cerebral tissue.[4][9][10]

Beyond its calcium channel-blocking properties, this compound also exhibits antihistaminic (H1 receptor), antiserotoninergic, and antidopaminergic (D2 receptor) effects, which contribute to its therapeutic profile, particularly in managing vestibular symptoms like vertigo and motion sickness.[3][7]

Signaling Pathway for Vasodilation and Improved Microcirculation

The following diagram illustrates the primary mechanism through which this compound improves cerebral blood flow.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's pharmacological activity and clinical efficacy.

Table 1: Pharmacological Inhibition Data

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 1.5 µM | L-type calcium channel (Cav1.3) in vestibular hair cells | [5] |

| IC₅₀ | 60 µM | Smooth muscle contraction inhibition | [3] |

| Kᵢ (Inhibitory Constant) | 22 nM | T-type voltage-operated calcium channels | [3] |

Table 2: Preclinical Efficacy Data

| Model | Dosage | Key Finding | p-value | Reference |

| Rat (Hyperbaric Oxygen) | N/A | Increased latency to first electrical discharge by >61% at 507 kPa O₂ | < 0.002 | [11] |

| Rat (Hyperbaric Oxygen) | N/A | Increased latency to first electrical discharge by 36% at 608 kPa O₂ | < 0.002 | [11] |

Table 3: Clinical Efficacy and Dosage

| Condition | Dosage | Key Finding | p-value | Reference |

| Central Vertigo (Atherosclerosis) | 25 mg TID (4 weeks) | Significant improvement in dizziness, unsteady gait, tinnitus, etc. | < 0.001 | [4] |

| Post-rotational Nystagmus | 25 mg TID | Significant reduction in nystagmus amplitude, duration, and speed | < 0.05 | [4] |

| Cerebrovascular Disorders | 75 mg once daily | Approved dosage for managing symptoms | N/A | [1][12] |

| Peripheral Circulatory Disorders | 50-75 mg 2-3 times daily | Recommended dosage (Max: 225 mg/day) | N/A | [1] |

Experimental Protocols and Methodologies

A variety of experimental models have been employed to elucidate the effects of this compound on cerebral circulation.

Animal Models

-

Objective: To assess the direct vasodilatory effect of this compound on cerebral blood vessels.[8]

-

Methodology:

-

Animal Preparation: Rabbits are anesthetized, and electrodes are placed to record REGs from specific brain structures (e.g., sensomotor cortex, hippocampus).

-

Data Acquisition: Local cerebral rheography is used to measure changes in electrical impedance, which correlates with blood volume changes in the brain. Arterial blood pressure and ECG are monitored simultaneously.

-

Intervention: this compound is administered (route and dosage specified in the study), and REG recordings are taken over time.

-

Analysis: Quantitative analysis of the REG wave is performed, calculating parameters such as amplitude, spreading time, and dicrotic index. An increase in amplitude and spreading time suggests vasodilation.

-

-

Key Finding: Studies using this method have demonstrated that this compound induces changes consistent with the dilatation of cerebral blood vessels, with a maximum effect observed around 45 minutes post-administration.[8]

-

Objective: To evaluate the neuroprotective and functional effects of this compound in an ischemic brain injury model.[13]

-

Methodology:

-

Ischemia Induction: Transient global cerebral ischemia is induced using the "four-vessel occlusion" method, which involves cauterizing the vertebral arteries and temporarily occluding the common carotid arteries for a set duration (e.g., 15 minutes).

-

Intervention: Rats are treated with this compound (e.g., 100 mg/kg p.o. twice a day) or a vehicle control before and/or after the ischemic insult.[13]

-

Assessment:

-

Behavioral Tests: Locomotor activity and neurological deficits are assessed at various time points post-ischemia.

-

Histological Analysis: Brains are harvested (e.g., 72 hours post-insult), and neuronal damage in vulnerable regions like the hippocampus (CA1 zone), neocortex, and striatum is quantified.

-

-

-

Key Finding: this compound was found to markedly improve the functional and behavioral abnormalities following ischemia but had minimal effect on the extent of neuronal damage, suggesting its primary benefit in this model is related to improving perfusion rather than direct neuroprotection.[13]

Workflow for Ischemia Model Evaluation

The following diagram outlines the typical workflow for assessing a drug like this compound in a preclinical cerebral ischemia model.

Human Studies

-

Objective: To compare the clinical efficacy of this compound with other vasoactive agents in patients with cerebrovascular insufficiency.[14]

-

Methodology:

-

Patient Recruitment: A cohort of patients (e.g., 37 patients aged 43-86) diagnosed with vascular cerebral insufficiency is recruited.[14]

-

Study Design: A randomized, double-blind design is implemented where patients receive either this compound or a comparator drug (e.g., buflomedil) for an extended period (e.g., 180 days).

-

Assessments:

-

Clinical & Neurological Exams: Performed periodically to track symptoms.

-

Psychological Tests: The Benton Visual Retention Test is used to evaluate recent memory, intellectual level, and visuo-motor coordination.

-

Laboratory Tests: Blood tests are conducted to monitor safety and other parameters like serum cholesterol.

-

-

-

Key Finding: Such studies have confirmed that this compound is beneficial in improving the clinical picture for patients with cerebrovascular disorders.[14][15]

Conclusion

This compound exerts a significant and beneficial impact on cerebral blood flow and microcirculation through a dual mechanism: direct vasodilation of cerebral arteries via calcium channel blockade and enhancement of blood rheology by increasing red blood cell deformability and reducing viscosity.[3][4][7] Preclinical and clinical data support its efficacy in conditions characterized by compromised cerebral perfusion. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and novel compounds targeting similar pathways. For drug development professionals, this compound serves as a key reference compound for a calcium channel antagonist with proven effects on the complex interplay between vascular tone and the microcirculatory properties of blood within the cerebral vascular network.

References

- 1. mims.com [mims.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Experimental rheoencephalographic studies on the effect of the cinnarizin analogue As2 on cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of this compound on the Hyperviscosity of Blood in Patients with Peripheral Obliterative Arterial Disease | Semantic Scholar [semanticscholar.org]

- 10. Action of this compound on the hyperviscosity of blood in patients with peripheral obliterative arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 13. Functional, behavioral, and histological changes induced by transient global cerebral ischemia in rats: effects of this compound and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Double blind comparative study of this compound and buflomedil in patients suffering from cerebrovascular insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapy of chronic consequences of brain ischemia. Comparison between two drugs acting on brain circulation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Cinnarizine in Neuronal Cell Culture: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnarizine, a piperazine derivative, is a widely prescribed medication for the management of vertigo, motion sickness, and other vestibular disorders. Its primary therapeutic action is attributed to the blockade of L-type and T-type voltage-gated calcium channels. However, a growing body of evidence indicates that this compound exhibits a promiscuous pharmacological profile, interacting with several other molecular targets within the central nervous system. These off-target effects can contribute to both its therapeutic efficacy and its adverse side-effect profile, including the potential for drug-induced parkinsonism. This technical guide provides a comprehensive overview of the known off-target effects of this compound in neuronal cell culture, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to aid researchers in further elucidating its complex neuropharmacology.

Data Presentation: Quantitative Analysis of Off-Target Interactions

The following tables summarize the quantitative data available for this compound's interaction with various off-target molecules in neuronal and other relevant cell types.

| Target | Cell Type | Assay Type | Value | Reference |

| Dopamine D2 Receptor | Rat Brain | Radioligand Binding | Ki = 13.2 nM | [1] |

| Histamine H1 Receptor | General (multimodal) | Review | Antagonist | [2] |

| Muscarinic Acetylcholine Receptors | General (multimodal) | Review | Binds to receptors | [2] |

| Serotonin 5-HT2 Receptors | General | Review | Blocks receptors | [3] |

| Effect | Cell Type | Assay | Concentration | Observation | Reference |

| Cytotoxicity | SH-SY5Y neuroblastoma | LDH & MTT assays | 100 µM | Toxic | [3][4] |

| Primary cortical neurons | LDH & MTT assays | 100 µM | Toxic | [3] | |

| PC12 cells | CCK-8 assay | 500 µg/mL | Significantly decreased viability | ||

| Neuroprotection | SH-SY5Y neuroblastoma | LDH & MTT assays | 1-10 µM | Protected against lactacystin and rotenone toxicity | [4][5] |

| Primary cortical neurons | LDH assay | 1-10 µM | Reduced rotenone-evoked cell death | [3] | |

| Mitochondrial Respiration | Rat liver mitochondria | Respiration rate assay | Ki = 3-10 µM | Inhibition of Complex I and II | [5] |

Key Off-Target Signaling Pathways

This compound's interaction with off-target receptors and enzymes can modulate several critical intracellular signaling cascades in neurons.

Dopamine D2 Receptor Signaling

Antagonism of the Gi-coupled D2 receptor by this compound prevents the inhibition of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic AMP (cAMP) levels. This can influence the activity of Protein Kinase A (PKA) and downstream transcription factors like CREB, potentially altering gene expression related to neuronal survival and function.

Histamine H1 Receptor Signaling

As a first-generation antihistamine, this compound blocks the H1 receptor, which is coupled to the Gq signaling pathway. This inhibition prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The consequence is a decrease in intracellular calcium release and reduced activation of Protein Kinase C (PKC), which can impact a variety of cellular processes including inflammation and neuronal excitability.[6][7]

Mitochondrial Respiration

This compound directly inhibits Complexes I and II of the mitochondrial electron transport chain.[5] This impairment of mitochondrial function can lead to decreased ATP production, increased production of reactive oxygen species (ROS), and alterations in mitochondrial membrane potential, ultimately impacting neuronal health and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the off-target effects of this compound in neuronal cell culture.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor in a neuronal cell line such as SH-SY5Y.

Workflow:

Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) until they reach 80-90% confluency.

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a suitable radioligand for the D2 receptor (e.g., [³H]-Spiperone).

-

Add varying concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., Haloperidol).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in primary neuronal cultures.

Workflow:

Methodology:

-

Cell Culture: Plate primary neurons (e.g., cortical or hippocampal neurons) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere and mature.

-

Sensor Cartridge Preparation:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, load the injection ports of the sensor cartridge with this compound and other mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.

-

-

Cell Plate Preparation:

-

Replace the culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

-

Seahorse XF Assay:

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

The instrument will measure the basal oxygen consumption rate (OCR).

-

This compound will be injected, and the OCR will be measured to determine its immediate effect.

-

Subsequent injections of mitochondrial modulators will allow for the determination of key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis:

-

The Seahorse XF software will calculate the OCR at different time points.

-

Analyze the changes in OCR following the injection of this compound to determine its inhibitory effect on mitochondrial respiration.

-

Compare the effects of this compound on different parameters of mitochondrial function to elucidate the specific complexes being affected.

-

Neuronal Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on neuronal cell cultures.

Workflow:

Methodology:

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for a few hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the cell viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.

-

Conclusion

This compound's pharmacological profile extends beyond its primary action as a calcium channel blocker, encompassing a range of off-target interactions that are crucial for a comprehensive understanding of its effects on the central nervous system. This guide has provided a summary of the quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The provided methodologies offer a robust framework for researchers to further investigate the nuanced effects of this compound in various neuronal contexts. A deeper understanding of these off-target effects is paramount for optimizing its therapeutic applications and mitigating its potential adverse reactions, particularly in vulnerable patient populations. Future research should focus on elucidating the precise binding affinities in different neuronal subtypes and exploring the downstream consequences of these interactions on a broader scale.

References

- 1. 1mg.com [1mg.com]

- 2. This compound: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Flunarizine and this compound inhibit mitochondrial complexes I and II: possible implication for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic receptors in human SH-SY5Y neuroblastoma cell line: regulation by phorbol ester and retinoic acid-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Neuroprotective Potential of Cinnarizine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnarizine, a piperazine derivative with a well-established clinical profile for the management of vestibular disorders and motion sickness, is emerging as a candidate for neuroprotection. Its multifaceted mechanism of action, primarily centered on calcium channel blockade, alongside antihistaminic and vasodilatory properties, suggests a potential therapeutic role in mitigating neuronal damage following ischemic insults. This technical guide synthesizes the available preclinical evidence for the neuroprotective effects of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The presented data underscores the need for further comprehensive studies to fully elucidate its neuroprotective efficacy and mechanisms in clinically relevant models of neurological disorders.

Introduction

Neuroprotective strategies aim to prevent or slow the progression of neuronal cell death following acute injuries such as ischemic stroke or in chronic neurodegenerative diseases. Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to irreversible neuronal damage. This compound's pharmacological profile, particularly its ability to modulate calcium influx, positions it as a promising agent to interrupt these pathological processes. This document provides a comprehensive overview of the preclinical data supporting the neuroprotective potential of this compound.

Mechanism of Action and Neuroprotective Signaling Pathways

This compound's neuroprotective effects are thought to be mediated through several key mechanisms:

-

Calcium Channel Blockade: this compound acts as a calcium channel blocker, inhibiting the influx of calcium into cells.[1] During an ischemic event, excessive calcium entry into neurons is a critical trigger for excitotoxicity and the activation of various cell death pathways. By attenuating this calcium overload, this compound may help to preserve neuronal integrity.

-

Antioxidant Properties: Preclinical studies suggest that this compound possesses antioxidant effects, which are crucial in combating the surge of reactive oxygen species (ROS) during cerebral ischemia.[2][3] This antioxidant activity may involve the modulation of endogenous antioxidant defense systems.

-

Anti-apoptotic Effects: By interfering with the ischemic cascade, this compound may prevent the activation of programmed cell death, or apoptosis. This can involve the regulation of pro- and anti-apoptotic proteins.

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways involved in this compound's neuroprotective action.

Data Presentation: Quantitative Preclinical Findings

The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Behavioral and Histological Outcomes

| Animal Model | Ischemia Model | This compound Dose | Treatment Regimen | Key Outcomes | Reference |

| Rat | Transient global cerebral ischemia (15 min) | 100 mg/kg p.o. | Twice a day | Markedly improved functional abnormalities; little to no effect on neuronal damage.[4] | [4] |

| Rat | Microwave-induced brain injury | 60 mg/kg/day (intranasal) | Twice a day for 7 days | Significantly reduced average escape latency in Morris water maze. |

Table 2: Effects of this compound on Oxidative Stress Markers

| Animal Model | Condition | This compound Dose | Treatment Regimen | Oxidative Stress Marker | Result | Reference |

| Rat | Brain Ischemia | Not specified | Not specified | Superoxide Dismutase (SOD) | Increased SOD levels after reduction by ischemia.[3] | [3] |

| Rat | Normal | 10 mg/kg (low dose) | 21 days | Malondialdehyde (MDA) | Increased MDA level.[3] | [3] |

| Rat | Normal | 10 mg/kg (low dose) | 21 days | Superoxide Dismutase (SOD) | Decreased SOD level.[3] | [3] |

| Rat | Normal | 20 mg/kg (high dose) | 21 days | Malondialdehyde (MDA) | Decreased MDA level.[3] | [3] |

| Rat | Normal | 20 mg/kg (high dose) | 21 days | Superoxide Dismutase (SOD) | Increased SOD level.[3] | [3] |

| Rat | Hypoxic hypoxia | 50 mg/kg | Twice a day for 4 days | Blood antioxidant system activity | Did not influence the high level of activity.[5][6] | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models of Cerebral Ischemia

4.1.1. Four-Vessel Occlusion (4-VO) in Rats

This model induces global cerebral ischemia.

-

Procedure:

-

Day 1: Vertebral Artery Occlusion: Anesthetize the rat and expose the vertebral arteries through the alar foramina of the first cervical vertebra. Cauterize the vertebral arteries.

-

Day 2: Carotid Artery Occlusion: Re-anesthetize the rat and expose both common carotid arteries. Occlude the carotid arteries with aneurysm clips for a predetermined duration (e.g., 15 minutes) to induce ischemia.[4]

-

Reperfusion: Remove the clips to allow for reperfusion.

-

-

Rationale: This model mimics the pathophysiology of cardiac arrest and allows for the study of delayed neuronal death.

Behavioral Assessments

4.2.1. Morris Water Maze

This test assesses spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water, containing a hidden platform.

-

Procedure:

-

Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. The time to find the platform (escape latency) is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

-

-

Rationale: To evaluate cognitive deficits and the potential for cognitive improvement with this compound treatment.

Histological and Molecular Analyses

4.3.1. Quantification of Oxidative Stress Markers

-

Superoxide Dismutase (SOD) Activity Assay:

-

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

4.3.2. Western Blotting for Apoptotic Markers (Bcl-2, Bax, Caspase-3)

-

Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) in lysis buffer containing protease inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and cleaved Caspase-3.[3]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[3]

Experimental Workflow Diagram

Discussion and Future Directions

The available preclinical data provides a foundational rationale for the neuroprotective potential of this compound. Its ability to improve functional outcomes in a model of global cerebral ischemia and modulate oxidative stress markers is promising.[3][4] However, the current body of evidence has notable limitations.

A significant gap exists in the literature regarding comprehensive, quantitative assessments of this compound's efficacy in focal ischemic stroke models, such as the MCAO model. Future studies should focus on generating robust data on infarct volume reduction and detailed neurological deficit scoring using standardized behavioral tests.

Furthermore, while the antioxidant and anti-apoptotic effects of this compound are suggested, the precise molecular pathways remain to be fully elucidated. Investigating the direct impact of this compound on the Nrf2/HO-1 signaling pathway and the expression of key apoptotic proteins like Bcl-2, Bax, and caspases in relevant neuroprotection models will be crucial for a deeper mechanistic understanding.

Conclusion

This compound demonstrates neuroprotective potential in preclinical models, likely through a combination of calcium channel blockade, antioxidant, and anti-apoptotic mechanisms. While initial findings are encouraging, further rigorous preclinical investigation is warranted to establish a more definitive efficacy profile and to fully delineate the underlying molecular pathways. Such studies will be instrumental in guiding the potential translation of this compound as a neuroprotective agent for clinical applications in ischemic stroke and other neurological disorders.

References

- 1. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]

- 2. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional, behavioral, and histological changes induced by transient global cerebral ischemia in rats: effects of this compound and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of this compound on the brain mitochondrial oxidative system, antioxidant blood activity, and the rat behavior in hypoxia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of oxidative/antioxidative markers in rats' brain homogenate [bio-protocol.org]

Cinnarizine's Interaction with Dopamine D2 Receptors in the Striatum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnarizine, a piperazine derivative, is a widely used pharmaceutical agent primarily prescribed for the management of vertigo, motion sickness, and other vestibular disorders. Its therapeutic effects are attributed to its multifaceted pharmacological profile, which includes antihistaminic and calcium channel blocking activities. However, a significant aspect of its mechanism of action, particularly relevant to its side-effect profile, is its interaction with dopamine D2 receptors in the striatum. This technical guide provides a comprehensive overview of the current understanding of this interaction, presenting quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and drug discovery.

Introduction

The striatum, a key component of the basal ganglia, is densely populated with dopamine D2 receptors, which play a crucial role in regulating motor control, motivation, and reward. This compound is known to bind to these D2 receptors, an interaction that is believed to underlie the extrapyramidal side effects, such as parkinsonism, tardive dyskinesia, and akathisia, sometimes observed in patients undergoing long-term treatment.[1] Understanding the precise nature of this compound's engagement with striatal D2 receptors is therefore critical for both optimizing its therapeutic use and for the development of novel drugs with improved safety profiles. This guide will delve into the quantitative aspects of this binding, the experimental methodologies used to assess it, and the downstream signaling consequences of D2 receptor antagonism by this compound.

Quantitative Binding Data